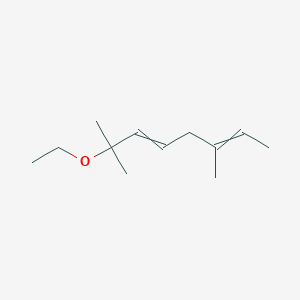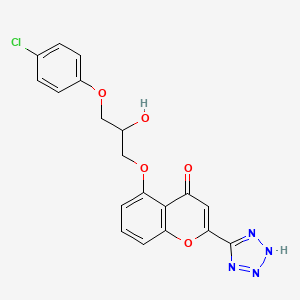
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a complex organic molecule that features a combination of several functional groups, including a chlorophenoxy group, a hydroxypropoxy group, a tetrazole ring, and a benzopyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate epoxide under basic conditions to form the chlorophenoxy intermediate.
Introduction of the Hydroxypropoxy Group: The chlorophenoxy intermediate is then reacted with an epoxide to introduce the hydroxypropoxy group.
Formation of the Tetrazole Ring: The hydroxypropoxy intermediate is subjected to a cyclization reaction with sodium azide and an appropriate catalyst to form the tetrazole ring.
Formation of the Benzopyranone Structure: The final step involves the cyclization of the tetrazole intermediate with a suitable aldehyde or ketone under acidic conditions to form the benzopyranone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone or aldehyde groups can be reduced to form alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can yield an alcohol.
Scientific Research Applications
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique combination of functional groups, which may interact with various biological targets.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Biological Research: Studies are conducted to explore its potential as a bioactive molecule with applications in areas such as antimicrobial, anticancer, and anti-inflammatory research.
Mechanism of Action
The exact mechanism of action of 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: can be compared with other similar compounds, such as:
Tetrazole Derivatives: These compounds share the tetrazole ring and may have similar biological activities.
Chlorophenoxy Compounds: These compounds share the chlorophenoxy group and may have similar chemical reactivity.
Benzopyranone Derivatives: These compounds share the benzopyranone structure and may have similar pharmacological properties.
List of Similar Compounds
- 5-(4-Chlorophenyl)-1H-tetrazole
- 4-Chlorophenoxyacetic acid
- 2-Hydroxy-4H-1-benzopyran-4-one
These similar compounds highlight the unique combination of functional groups in This compound , which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
53736-48-4 |
|---|---|
Molecular Formula |
C19H15ClN4O5 |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
5-[3-(4-chlorophenoxy)-2-hydroxypropoxy]-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C19H15ClN4O5/c20-11-4-6-13(7-5-11)27-9-12(25)10-28-15-2-1-3-16-18(15)14(26)8-17(29-16)19-21-23-24-22-19/h1-8,12,25H,9-10H2,(H,21,22,23,24) |
InChI Key |
WMMASSSXZPGHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=C(C=C3)Cl)O)C(=O)C=C(O2)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


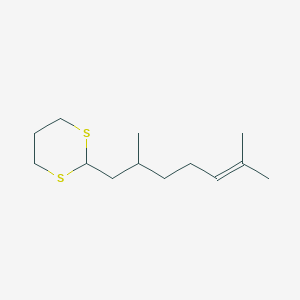
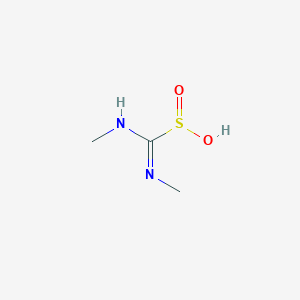
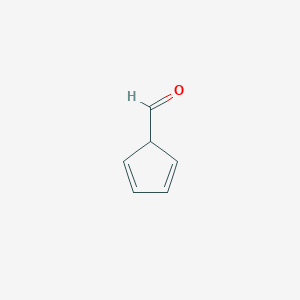
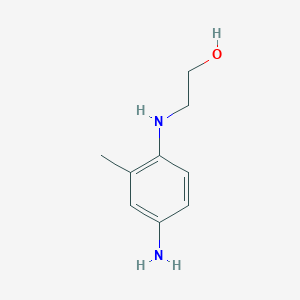
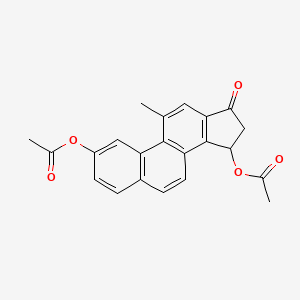
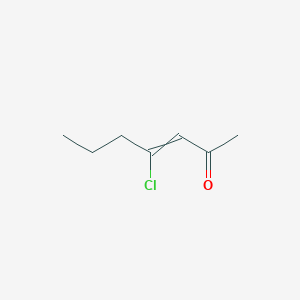
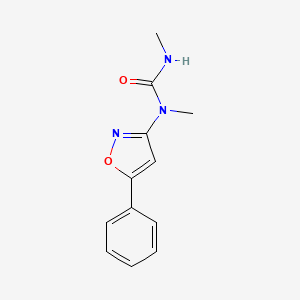
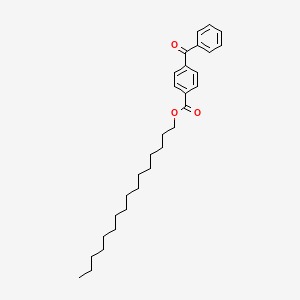
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)



